Raddeanoside R16

Beschreibung

Eigenschaften

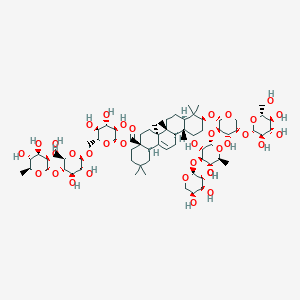

Molekularformel |

C70H114O34 |

|---|---|

Molekulargewicht |

1499.6 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(98-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(43(79)34(25-93-63)99-60-50(86)45(81)41(77)31(21-71)96-60)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)40(76)30(73)23-91-58/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1 |

InChI-Schlüssel |

ZPSFHHIZWMURAT-WDJVZMNKSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Safety Operating Guide

Personal protective equipment for handling Raddeanoside R16

Essential Safety and Handling Guide for Raddeanoside R16

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general principles of laboratory safety, information on related compounds, and the source organism, Anemone raddeana. Researchers must conduct a thorough risk assessment and consult with their institution's safety officer before handling this compound. The information provided here is for guidance purposes and does not replace a substance-specific SDS.

This compound is an oleanane-type saponin isolated from the rhizomes of Anemone raddeana.[1] While specific toxicity data for this compound is not available, extracts from Anemone raddeana have been reported to have hemolytic and other toxic effects, which underscores the need for careful handling.[2]

Summary of Related Compounds

| Compound/Extract | CAS Number | Molecular Formula | Notes |

| This compound | Not Found | Not Found | An oleanane-type saponin isolated from Anemone raddeana.[1] |

| Raddeanoside 20 | 335354-79-5 | C47H76O17 | A triterpenoid isolated from Anemone raddeana that can suppress superoxide generation.[3][4] |

| Anemone raddeana Extract | Not Applicable | Mixture | Used in traditional medicine but also reported to have hemolytic and toxic effects.[2][5] |

Operational Plan: Handling and Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a cautious approach is warranted. The following PPE and handling procedures are recommended as a minimum standard.

Engineering Controls

-

Ventilation: All handling of solid this compound and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Safety glasses with side shields or a face shield. | Protects against splashes and airborne particles. |

| Skin | Nitrile gloves (double-gloving recommended) and a lab coat. | Prevents skin contact. The potential for dermal toxicity is unknown. |

| Respiratory | Use within a chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the powdered compound. |

Handling Procedures

-

Weighing: If possible, weigh this compound in a powder containment hood or a designated area within a chemical fume hood to prevent dissemination of the powder.

-

Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

-

Waste Categorization: Unused this compound and any solutions should be treated as hazardous chemical waste.

-

Waste Collection:

-

Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container.

-

Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

-

Contaminated Materials: Dispose of any contaminated materials (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.

-

-

Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal, as well as your institution's specific protocols.

Experimental Workflow and Safety Diagram

The following diagram illustrates a general workflow for handling a novel chemical compound like this compound, incorporating safety checkpoints.

Caption: General workflow for handling this compound, emphasizing safety procedures.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.